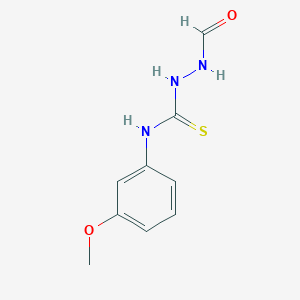

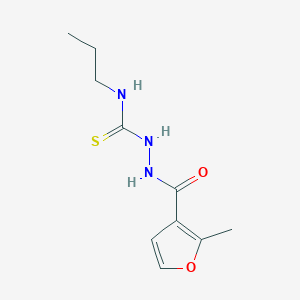

![molecular formula C24H26N2O2S2 B4630271 1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)

1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine

Descripción general

Descripción

"1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine" is a compound belonging to the piperazine class, known for its diverse chemical and pharmacological properties. Piperazines and their derivatives have been widely studied for their potential in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , typically involves nucleophilic substitution reactions. For example, 1-benzhydryl-piperazine can react with phenylmethane sulfonyl chloride to produce related compounds (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography. This technique reveals details like crystal class, space group, and unit cell parameters, providing insights into the compound's three-dimensional arrangement and conformation (Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, reflecting their diverse chemical properties. For instance, sulfomethylation reactions involving piperazine structures can lead to a range of derivatives with different functional groups and properties (van Westrenen & Sherry, 1992).

Aplicaciones Científicas De Investigación

Antibacterial Agents

A study by Matsumoto and Minami (1975) discussed the preparation and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, which are related to the compound . These derivatives, including ones prepared from 2-methylthio derivatives via displacement reactions with piperazines, showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Adenosine A2B Receptor Antagonists

Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which were characterized in binding and functional assays at A2B adenosine receptors. They discovered A2B antagonists with subnanomolar affinity and high selectivity, indicating their importance in researching adenosine receptor-mediated biological processes and potential therapeutic applications (Borrmann et al., 2009).

Anticancer Activity

Studies by Jiang et al. (2007) on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats have shown that this compound, which has structural similarities to the requested compound, exhibited excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism study provided insights into its biotransformation, which is crucial for understanding its mechanism of action and optimizing its anticancer efficacy (Jiang et al., 2007).

Antioxidant Activity

Andonova et al. (2014) synthesized new aryl/aralkyl substituted piperazine derivatives containing the methylxanthine moiety and evaluated their in vitro antioxidant activity. Their study indicates the potential of piperazine derivatives in combating oxidative stress-related diseases, emphasizing the importance of hydroxyl groups in their antioxidant properties (Andonova et al., 2014).

Dopamine Receptor Interaction

Zee and Hespe (1985) investigated substituted 1-[2-(diphenylmethoxy)ethyl]piperazines for their affinity to specific dopamine binding sites. Their findings contribute to the understanding of dopaminergic activity and the structural requirements for binding to dopamine receptors, which is valuable in the design of drugs targeting dopaminergic pathways (Zee & Hespe, 1985).

Propiedades

IUPAC Name |

1-benzhydryl-4-(4-methylsulfanylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S2/c1-29-22-12-14-23(15-13-22)30(27,28)26-18-16-25(17-19-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTKYPLYXWEOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylmethyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)

![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)

![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)

![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)